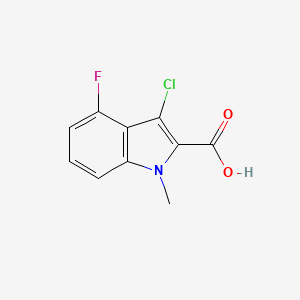
3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid: is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of chlorine, fluorine, and methyl groups attached to the indole core, along with a carboxylic acid functional group at the second position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core. The specific substituents (chlorine, fluorine, and methyl groups) are introduced through various substitution reactions using appropriate reagents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
- Halogenation reactions to introduce chlorine and fluorine atoms.
- Methylation reactions to add the methyl group.
- Carboxylation reactions to form the carboxylic acid group.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.
Major Products:
- Oxidation of the methyl group can yield 3-Chloro-4-fluoro-1H-indole-2-carboxylic acid derivatives with hydroxyl or carbonyl groups.
- Reduction of the carboxylic acid group can produce alcohol or aldehyde derivatives.
- Substitution reactions can introduce various functional groups, leading to a wide range of indole derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel indole-based compounds with potential pharmaceutical applications.
Biology:
- Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
- Investigated for its role in modulating biological pathways and interactions with cellular targets.
Medicine:
- Explored as a potential lead compound for drug development, particularly in the design of new therapeutic agents.
- Evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical studies.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of chlorine, fluorine, and methyl groups can influence its binding affinity and specificity, enhancing its potential as a bioactive molecule.
類似化合物との比較
3-Chloro-1H-indole-2-carboxylic acid: Lacks the fluorine and methyl groups, resulting in different chemical and biological properties.
4-Fluoro-1H-indole-2-carboxylic acid:
1-Methyl-1H-indole-2-carboxylic acid: Lacks the chlorine and fluorine groups, leading to variations in its chemical behavior and biological activity.
Uniqueness:
- The combination of chlorine, fluorine, and methyl groups in 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and altered electronic distribution.
- These structural features can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
特性
分子式 |
C10H7ClFNO2 |
|---|---|
分子量 |
227.62 g/mol |
IUPAC名 |
3-chloro-4-fluoro-1-methylindole-2-carboxylic acid |
InChI |
InChI=1S/C10H7ClFNO2/c1-13-6-4-2-3-5(12)7(6)8(11)9(13)10(14)15/h2-4H,1H3,(H,14,15) |
InChIキー |
LEERCMMMTHKWDG-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=CC=C2)F)C(=C1C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


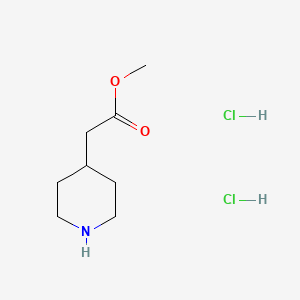

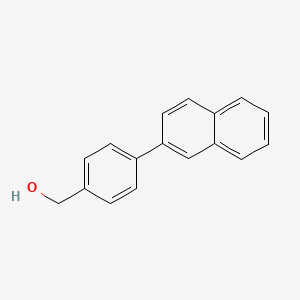



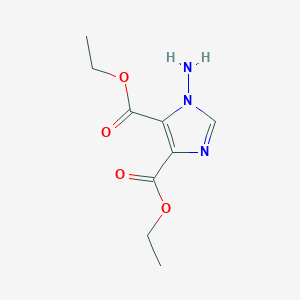


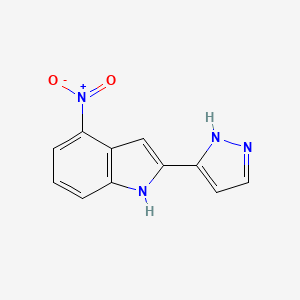

![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11877605.png)

![5-Methylindeno[1,2-b]indol-10(5H)-one](/img/structure/B11877622.png)
